2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI) 2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI)
Brand Name: Vulcanchem
CAS No.: 151292-70-5
VCID: VC0123748
InChI: InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4+
SMILES: CC(C)(C)OC(=O)NC=CC(=O)O
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol

2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI)

CAS No.: 151292-70-5

Main Products

VCID: VC0123748

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI) - 151292-70-5

CAS No. 151292-70-5
Product Name 2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI)
Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
IUPAC Name (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid
Standard InChI InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4+
Standard InChIKey GXAFLSXYHSLRNY-SNAWJCMRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N/C=C/C(=O)O
SMILES CC(C)(C)OC(=O)NC=CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC=CC(=O)O
Synonyms 2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI)
PubChem Compound 10921260
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator